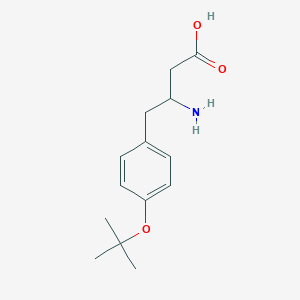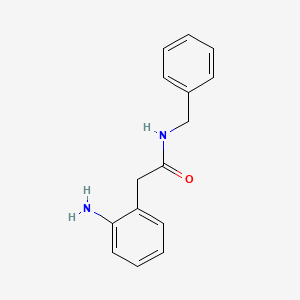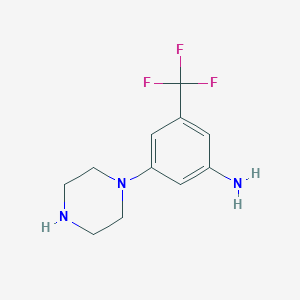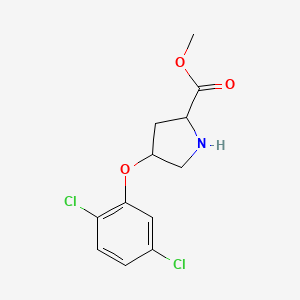
Isosalviamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosalviamine A is a diterpene alkaloid isolated from the roots of Salvia trijuga, a plant belonging to the Lamiaceae family . This compound is known for its unique structure, which includes an oxazole ring. It has garnered significant interest due to its potential medicinal properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isosalviamine A involves several steps, including the extraction of the compound from the roots of Salvia trijuga using methanol. The structure of this compound is elucidated using various spectroscopic techniques such as 1H and 13C NMR spectra with the aid of COSY, NOESY, HMQC, and HMBC experiments .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and extraction methods.
Chemical Reactions Analysis
Types of Reactions: Isosalviamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These solvents are used to dissolve the compound and facilitate the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are still ongoing.
Scientific Research Applications
Isosalviamine A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of diterpene alkaloids.
Industry: While its industrial applications are still under exploration, this compound holds promise for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Isosalviamine A is compared with other similar diterpene alkaloids, such as Isosalviamine B and various tanshinones isolated from Salvia species . These compounds share structural similarities but differ in their biological activities and therapeutic potentials. This compound stands out due to its unique oxazole ring and the specific biological activities it exhibits.
Comparison with Similar Compounds
- Isosalviamine B
- Tanshinones (e.g., Tanshinone I, Tanshinone IIA)
- Neosalvianen
- Salvianen
- Salvianan
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
5,17-dimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13NO2/c1-10-4-3-5-13-12(10)6-7-14-16(13)17-19(22-9-20-17)15-11(2)8-21-18(14)15/h3-9H,1-2H3 |
InChI Key |
ZBXNXVRDRXYXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)

![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)




![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)



